molecular formula C150H240N36O43S2 B3317520 beta-Inhibin (67-94) CAS No. 96182-95-5

beta-Inhibin (67-94)

Cat. No.: B3317520
CAS No.: 96182-95-5
M. Wt: 3299.9 g/mol
InChI Key: MFCCPILCNRYHNN-BLKMXGSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Transforming Growth Factor-Beta (TGF-β) Superfamily

The Transforming Growth Factor-Beta (TGF-β) superfamily is a vast and diverse group of structurally related signaling proteins crucial for regulating a multitude of cellular processes. aging-us.comnih.gov These proteins, including the TGF-βs, bone morphogenetic proteins (BMPs), activins (B217808), and inhibins, are involved in cell growth, differentiation, apoptosis, and tissue homeostasis. aging-us.comwikipedia.orgoup.com

Inhibins are dimeric glycoproteins that fit within this superfamily. nih.gov They are composed of an alpha (α) subunit linked to one of several beta (β) subunits (βA, βB, βC, βE). wikipedia.orggenecards.org In contrast, activins are dimers of two beta subunits. wikipedia.org The interplay between inhibins and activins is a key regulatory mechanism in many physiological systems, most notably the reproductive axis, where they respectively inhibit and activate FSH secretion from the pituitary gland. wikipedia.orgnih.gov Beta-Inhibin (67-94), as a fragment of a beta-inhibin subunit, is thus situated within the broader regulatory context of this influential protein superfamily.

Table 1: Key Members of the TGF-β Superfamily

Family/GroupExamplesPrimary Function Context
TGF-βs TGF-β1, TGF-β2, TGF-β3Control of cell proliferation, differentiation, and migration. nih.gov
Activins/Inhibins Activin A, Activin B, Inhibin A, Inhibin BRegulation of FSH secretion, folliculogenesis, and steroidogenesis. nih.govnih.gov
Bone Morphogenetic Proteins (BMPs) BMP2, GDF9Regulation of bone development, follicle development, and cell specification. aging-us.comfrontiersin.org
Other Ligands Anti-Müllerian hormone (AMH), NodalTissue development and differentiation. nih.gov

Historical Perspective on Inhibin and Peptide Fragment Research

The concept of a testicular substance that regulates pituitary function was first hypothesized in the early 20th century. nih.govnih.gov The term "inhibin" was introduced in 1932. nih.gov However, the existence of this substance was not definitively demonstrated until the mid-1970s through the work of researchers like Neena Schwartz and Cornelia Channing. wikipedia.orgnih.gov The protein was finally isolated and molecularly characterized in 1985 by several independent research teams. nih.gov

This period of discovery also led to the identification of activins, which were found to have the opposite effect of inhibins—stimulating FSH secretion. nih.gov Subsequent research focused on understanding the structure-function relationship of these proteins, which naturally led to the investigation of smaller, biologically active peptide fragments. A significant finding in this area was the synthesis of the C-terminal 28-residue segment of human seminal plasma beta-inhibin, designated as Beta-Inhibin (67-94). nih.gov Studies showed that this synthetic fragment retained the core biological activity of the native protein, specifically the suppression of FSH release. nih.govresearchgate.net

Table 2: Historical Milestones in Inhibin Research

YearMilestoneReference(s)
1923 First discovery of a soluble factor from the testes regulating pituitary function. nih.govoup.com
1932 The term "inhibin" is first introduced into scientific literature. nih.gov
Mid-1970s The existence of inhibin is experimentally demonstrated. wikipedia.orgnih.gov
1985 Inhibin is isolated and molecularly characterized. nih.gov
1985 The active peptide fragment, Beta-Inhibin (67-94), is synthesized and its bioactivity confirmed. nih.gov
1986 Activin is identified as a related protein complex with opposing biological effects. wikipedia.org

Identification and Derivation of Beta-Inhibin (67-94) as a Specific Peptide Fragment

Beta-Inhibin (67-94) was identified through research aimed at pinpointing the active core of the full-length beta-inhibin protein. This specific fragment consists of the 28 amino acid residues from position 67 to 94 of the parent protein. nih.gov

The parent molecule, beta-inhibin, was isolated from human seminal plasma (hSPI). nih.govresearchgate.net This protein, which consists of 94 amino acids, is also known as β-microseminoprotein. nih.govsemanticscholar.org It is structurally similar to a sperm-coating antigen that originates from the prostate. researchgate.net The identification of Beta-Inhibin (67-94) as the active core demonstrated that the full 94-amino acid chain was not necessary for its primary observed biological function of inhibiting FSH. nih.gov Research showed this synthetic 28-residue fragment was not only active but, in some assays, more potent than the full-length native protein on a molar basis. nih.gov

In scientific publications and chemical catalogs, Beta-Inhibin (67-94) is referred to by several names. This variety in nomenclature reflects its origin and its relationship to other proteins.

Table 3: Nomenclature for Beta-Inhibin (67-94)

SynonymContext/Origin
beta(2)-Inhibin A name used in early synthesis and bioactivity studies. nih.gov
b-Inhibin (67-94) An abbreviated form. chemicalbook.com
HSPI (67-94) Abbreviation for Human Seminal Plasma Inhibin (67-94). chemicalbook.com
Seminal Plasma Inhibin (67-94) Describes its biological source. chemicalbook.com
inhibin β-subunit fragment 67-94 A descriptive name detailing its nature as a protein fragment. chemicalbook.com

Properties

IUPAC Name

(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,12S,15S,18S,21S,24S,27S,30R,35R,38S,41S,44S,47S)-30-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-6,9,27,41,44-pentakis(4-aminobutyl)-21-[(2S)-butan-2-yl]-12-(2-carboxyethyl)-3-(carboxymethyl)-38-[(1R)-1-hydroxyethyl]-24-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaoxo-15,18-di(propan-2-yl)-32,33-dithia-1,4,7,10,13,16,19,22,25,28,36,39,42,45-tetradecazabicyclo[45.3.0]pentacontane-35-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C150H240N36O43S2/c1-14-81(10)117(158)143(221)174-101(67-85-37-18-17-19-38-85)135(213)165-93(43-24-31-61-153)126(204)161-92(42-23-30-60-152)127(205)167-98(53-56-112(192)193)133(211)173-104(70-115(198)199)136(214)178-108-76-230-231-77-109(141(219)176-107(75-188)139(217)181-118(78(4)5)145(223)177-106(74-187)138(216)168-99(54-57-113(194)195)132(210)172-103(69-87-72-159-90-40-21-20-39-89(87)90)124(202)160-73-111(191)180-122(150(228)229)83(12)16-3)179-148(226)123(84(13)189)185-134(212)97(47-28-35-65-157)164-128(206)96(46-27-34-64-156)169-142(220)110-48-36-66-186(110)149(227)105(71-116(200)201)175-130(208)95(45-26-33-63-155)162-125(203)91(41-22-29-59-151)163-131(209)100(55-58-114(196)197)170-144(222)119(79(6)7)182-146(224)120(80(8)9)183-147(225)121(82(11)15-2)184-137(215)102(68-86-49-51-88(190)52-50-86)171-129(207)94(166-140(108)218)44-25-32-62-154/h17-21,37-40,49-52,72,78-84,91-110,117-123,159,187-190H,14-16,22-36,41-48,53-71,73-77,151-158H2,1-13H3,(H,160,202)(H,161,204)(H,162,203)(H,163,209)(H,164,206)(H,165,213)(H,166,218)(H,167,205)(H,168,216)(H,169,220)(H,170,222)(H,171,207)(H,172,210)(H,173,211)(H,174,221)(H,175,208)(H,176,219)(H,177,223)(H,178,214)(H,179,226)(H,180,191)(H,181,217)(H,182,224)(H,183,225)(H,184,215)(H,185,212)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)/t81-,82-,83-,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,117-,118-,119-,120-,121-,122-,123-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCCPILCNRYHNN-BLKMXGSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(C(C)CC)C(=O)O)C(C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)[C@@H](C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C150H240N36O43S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3299.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96182-95-5
Record name Beta-inhibin (67-94)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096182955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inhibin β-subunit fragment 67-94, human
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Architecture and Structural Characteristics of Beta Inhibin 67 94

Primary Amino Acid Sequence Analysis

The beta-Inhibin (67-94) peptide is a 28-amino acid sequence derived from the human inhibin beta subunit. Its primary amino acid sequence is as follows:

PositionAmino Acid
67Ile
68Phe
69Lys
70Lys
71Glu
72Asp
73Cys
74Lys
75Tyr
76Ile
77Val
78Val
79Glu
80Lys
81Lys
82Asp
83Pro
84Lys
85Lys
86Thr
87Cys
88Ser
89Val
90Ser
91Glu
92Trp
93Gly
94Ile

This sequence has been identified and characterized in human seminal plasma oup.commdpi.com.

Disulfide Bridge Formation and Cysteine Residue Significance

The beta-Inhibin (67-94) peptide contains two cysteine residues, located at positions 73 and 87 within its sequence oup.com. These cysteine residues are critical for the peptide's structural integrity, as they are known to form a disulfide bridge researchgate.net. This intramolecular disulfide bond, linking Cys73 and Cys87, is proposed to be essential for the peptide's three-dimensional conformation and its biological activity researchgate.net. This specific structural feature is often referred to as the "active core" of the peptide, suggesting its direct involvement in the molecule's function researchgate.net.

Relationship to the Parent Beta-Inhibin Subunit

Beta-Inhibin (67-94) is a C-terminal fragment of the larger inhibin beta subunit, specifically identified from human seminal plasma and sometimes referred to as beta 2-Inhibin researchgate.net. The inhibin beta subunit (including beta-A and beta-B) is a fundamental component in the formation of both inhibin and activin protein complexes oup.comresearchgate.netuniprot.orgsigmaaldrich.comsinobiological.comnih.govuniprot.orgnih.govrndsystems.com. Inhibins are heterodimers composed of an alpha subunit and a beta subunit (αβ), while activins (B217808) are homodimers of beta subunits (ββ) or heterodimers (βAβB) oup.comresearchgate.netuniprot.orgrndsystems.com. These dimeric proteins are secreted by various tissues and play opposing roles in regulating FSH secretion from the pituitary gland oup.comresearchgate.netsigmaaldrich.com.

Advanced Structural Characterization Methodologies in Peptide Research

While specific structural studies focusing solely on the beta-Inhibin (67-94) fragment using advanced techniques are not extensively detailed in the retrieved literature, these methods are standard in peptide research for elucidating molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides and proteins in solution. It provides detailed information about atomic connectivity, spatial proximity, and dynamic properties. However, specific NMR studies dedicated to characterizing the beta-Inhibin (67-94) fragment were not identified in the provided search results.

X-ray crystallography is another primary method for determining high-resolution three-dimensional structures of biomolecules by analyzing the diffraction patterns of X-rays interacting with crystallized samples. While PDB entries related to the broader inhibin beta-A subunit (INHBA) exist oup.com, specific crystal structures or detailed crystallographic studies focused on the beta-Inhibin (67-94) fragment were not found in the available search results.

Post-Translational Modification Research and Functional Implications

The broader inhibin and activin subunits are known to undergo various post-translational modifications (PTMs) that significantly influence their structure, stability, secretion, and biological activity researchgate.netoup.com. Glycosylation, for instance, is a known PTM for the inhibin alpha subunit, affecting its assembly and secretion, and blocking glycosylation sites on related TGF-β family members can lead to inactive protein products researchgate.netoup.com.

The beta-Inhibin (67-94) fragment itself is recognized for its functional significance, particularly its role as the "active core" of human seminal plasma beta-inhibin responsible for suppressing FSH release researchgate.net. Studies comparing synthetic beta 2-Inhibin (the 67-94 fragment) with the native peptide have demonstrated potent FSH-inhibitory activity, highlighting the functional importance of this specific peptide sequence and its inherent structure, likely stabilized by the disulfide bridge researchgate.netcore.ac.uk. While specific PTMs directly on the 67-94 fragment are not detailed in the provided results, its established bioactivity underscores the importance of its primary sequence and disulfide-bonded structure.

Compound List:

Beta-Inhibin (67-94)

Inhibin (general)

Activin (general)

Beta-inhibin subunit (beta-A, beta-B, beta-C, beta-E)

Follicle-stimulating hormone (FSH)

Transforming growth factor-beta (TGF-β)

Glycosylation Effects on Inhibin Bioactivity and Binding Affinity

Glycosylation is a significant post-translational modification that profoundly influences the bioactivity and binding characteristics of inhibins. However, it is important to note that in inhibins, glycosylation primarily occurs on the alpha subunit, not the beta subunit mdpi.comoup.comcapes.gov.br. The human inhibin alpha subunit possesses N-linked glycosylation sites, leading to the existence of different molecular mass isoforms, commonly observed as 31-kDa (monoglycosylated) and 34-kDa (diglycosylated) forms oup.comcapes.gov.broup.com.

For instance, in inhibin A, the monoglycosylated 31-kDa isoform exhibits approximately five times greater potency compared to the diglycosylated 34-kDa isoform. This difference in bioactivity is closely correlated with their respective affinities for betaglycan (B1177637); the 31-kDa inhibin A displays a 12-fold higher affinity for betaglycan than the 34-kDa form oup.comnih.gov. While a similar pattern of reduced bioactivity is observed with increased glycosylation in inhibin B, the differences in betaglycan binding affinity between its isoforms are less pronounced compared to inhibin A oup.comoup.comnih.gov. The glycosylation of the alpha subunit can also sterically hinder or conceal regions on the beta subunit, potentially affecting interactions with binding partners like follistatin nih.gov.

Table 1: Impact of Glycosylation on Inhibin A Bioactivity and Betaglycan Binding Affinity

Inhibin IsoformBioactivity (B:I Ratio)Betaglycan Binding Affinity (IC50)
Inhibin A (31 kDa)1.22 ± 0.150.68 nM
Inhibin A (34 kDa)0.24 ± 0.058.2 nM

Note: B:I ratio represents the ratio of in vitro bioactivity to immunoactivity. Lower IC50 values indicate higher binding affinity. oup.com

Biosynthesis and Production Methodologies for Research Applications

Proteolytic Processing Studies of Inhibin Precursor Proteins

Identification of Cleavage Sites and Enzymes

The biosynthesis of inhibins and activins (B217808) involves the synthesis of precursor proteins that undergo extensive post-translational modifications, including proteolytic cleavage, to yield mature, bioactive forms oup.comnih.gov. The inhibin α and β subunits are initially synthesized as larger precursor polypeptides, each comprising an N-terminal prodomain and a C-terminal mature domain oup.comnih.govresearchgate.net. These domains are separated by specific cleavage sites, typically recognized by proprotein convertases (PPCs) oup.comnih.govresearchgate.netnih.govplos.orgresearchgate.net.

The primary processing event involves the cleavage of the prodomains from the mature subunits. This is mediated by enzymes such as furin, a mammalian proprotein convertase, which recognizes consensus RXXR (Arginine-X-X-Arginine) motifs at the junction between the prodomain and the mature domain oup.comnih.govresearchgate.netnih.govplos.orgresearchgate.netmdpi.com. For example, the inhibin βA subunit precursor, approximately 425 amino acids in length, is processed to a mature subunit of about 116 amino acids, while the βB subunit precursor (around 407 amino acids) yields a mature subunit of approximately 115 amino acids nih.govresearchgate.netmdpi.com. The inhibin α subunit precursor (around 407 amino acids) is processed to a mature subunit of about 134 amino acids nih.govmdpi.com.

The specific fragment beta-Inhibin (67-94) is derived from the native 94-amino acid beta-inhibin by enzymatic cleavage. Research indicates that treatment of the native beta-inhibin with trypsin at Arginine residue 66 results in the generation of two segments: residues 1-66 and residues 67-94 nih.govcore.ac.uk. This specific cleavage event, performed during the synthesis and purification process for research applications, isolates the C-terminal fragment, beta-Inhibin (67-94), which retains significant biological activity nih.govcore.ac.uk.

Table 1: Inhibin Beta Subunit Processing and Key Enzymes

Beta SubunitPrecursor Length (aa)Mature Subunit Length (aa)Key Processing Enzyme(s)Primary Cleavage Site Motif
Beta-A~425~116Proprotein Convertases (e.g., Furin)RXXR
Beta-B~407~115Proprotein Convertases (e.g., Furin)RXXR (or similar basic motif)

Role of Processing in Generating Bioactive Forms

Proteolytic processing is fundamental to the generation of functionally active inhibin and activin dimers oup.comnih.govresearchgate.netnih.govoup.comnih.govbioscientifica.com. The prodomains are essential for proper folding, dimerization, and trafficking of the subunits, but they must be cleaved to allow the mature domains to exert their biological functions oup.comnih.gov. Uncleaved or improperly processed precursor forms of inhibins and activins are generally considered biologically inactive researchgate.netnih.gov. For instance, the 110 kDa high molecular weight (HMW) form of activin A, which is uncleaved, fails to show FSH-releasing activity, whereas its processed 24 kDa form is necessary for activity nih.gov. Similarly, while some partially processed inhibin α-subunit forms may retain activity, the mature β-subunit dimers must be fully processed to be functional bioscientifica.com.

The synthetic beta-Inhibin (67-94) fragment, representing the C-terminal portion of the native beta-inhibin, has been shown to possess significant "inhibin-like activity" nih.govcore.ac.uk. This activity is characterized by its ability to effectively suppress the release of FSH induced by gonadotropin-releasing hormone (LHRH) nih.govcore.ac.uk. Studies comparing the potency of the synthetic fragment to the native 94-amino acid beta-inhibin have revealed interesting findings. In mouse bioassays, the synthetic beta-Inhibin (67-94) is equipotent with native beta-inhibin on a molar basis. However, in rat bioassays, the synthetic fragment is 3 to 10 times more potent than the native beta-inhibin nih.gov. These data indicate that the C-terminal segment (67-94) contains the critical active core responsible for the FSH-suppressing activity, and its synthetic production allows for concentrated and potentially more potent biological effects in specific research contexts.

Table 2: Bioactivity Comparison of Synthetic beta-Inhibin (67-94) and Native beta-Inhibin

PeptideBioassay Type (FSH Suppression)Potency (Mouse)Potency (Rat)Maximum Suppression (Rat)
Synthetic beta-Inhibin (67-94)LHRH-induced FSH releaseEquipotent3-10x more potent~300 pmol/ml
Native beta-Inhibin (94 aa)LHRH-induced FSH releaseEquipotent1x potent~300 pmol/ml

Compound Names:

beta-Inhibin (67-94)

beta 2-Inhibin

beta-inhibin

inhibin alpha subunit

inhibin beta-A subunit

inhibin beta-B subunit

activin

activin A

activin B

activin AB

Biological Activities and Functional Mechanisms of Beta Inhibin 67 94

Regulation of Pituitary Gonadotrope Secretion

Beta-inhibin (67-94) plays a crucial role in the differential regulation of gonadotropins from the anterior pituitary gland, a function central to the hormonal control of the reproductive system. uniprot.org

Research has firmly established that beta-inhibin (67-94) effectively suppresses the secretion of Follicle-Stimulating Hormone (FSH) from pituitary cells. nih.gov Inhibins are recognized as primary negative regulators of FSH synthesis and secretion, acting in a feedback loop with the gonads. oup.comfrontiersin.orgnih.gov The synthetic beta-inhibin (67-94) peptide has been shown to replicate the inhibin-like activity of the native, larger beta-inhibin protein by specifically inhibiting FSH release. nih.gov This suppressive action is a hallmark of inhibin function, which helps to modulate follicular development and gametogenesis. oup.commdpi.com Studies using both rat and mouse pituitary primary culture assays have confirmed this activity, demonstrating that the peptide can suppress FSH release induced by Gonadotropin-Releasing Hormone (LHRH). nih.gov

A key characteristic of beta-inhibin (67-94) is its high degree of selectivity. While potently suppressing FSH, the peptide has little to no effect on the release of Luteinizing Hormone (LH). nih.gov This selective action is consistent with the broader physiological role of inhibins, which are known to primarily alter pituitary sensitivity to GnRH for FSH secretion without affecting LH pulsatility. oup.com This ensures that the regulation of FSH can occur independently of LH, which is critical for the differential control required during various phases of the reproductive cycle. nih.gov

Table 1: Bioactivity of Beta-Inhibin (67-94) in Pituitary Assays

Data derived from a 1985 study comparing the bioactivity of native beta-inhibin and the synthetic beta-inhibin (67-94) fragment. nih.gov

Molecular Interactions and Receptor Binding

The biological functions of beta-inhibin are mediated through complex interactions with a specific set of cell surface receptors, which are part of the TGF-β receptor family. The primary mechanism is the antagonism of activin signaling. oup.complos.org

Inhibins function as natural antagonists to activins (B217808) by competing for binding to activin type II receptors (ActRIIA and ActRIIB). plos.orgnih.gov Activins typically initiate their signal by binding to a type II receptor, which then recruits and phosphorylates a type I receptor (ActRI), leading to downstream signaling through Smad proteins. plos.orgnih.gov Inhibin, through its beta-subunit, also binds to the type II receptor but does so in a way that does not lead to the recruitment and activation of the type I receptor. plos.orgendocrine.org This competitive binding effectively blocks activin from initiating its signaling cascade, thereby inhibiting activin-stimulated FSH production. oup.comnih.gov While inhibins have a lower intrinsic affinity for ActRII compared to activins, this binding is significantly enhanced by the presence of a co-receptor. biorxiv.orgbioscientifica.com

Betaglycan (B1177637), also known as the Type III TGF-β receptor (TGFBR3), is a critical co-receptor that plays a central role in mediating inhibin's antagonistic activity. nih.govd-nb.info Betaglycan binds with high affinity to the unique alpha-subunit of the inhibin heterodimer. nih.govbiorxiv.org This interaction stabilizes the binding of inhibin to the activin type II receptor, forming a stable, inactive ternary complex on the cell surface that includes inhibin, Betaglycan, and the ActRII receptor. oup.comnih.govoup.com By sequestering the type II receptors in this non-signaling complex, inhibin effectively prevents activin from binding and activating its downstream pathways. nih.govuniprot.org The presence of Betaglycan in pituitary gonadotropes greatly enhances their sensitivity to inhibin, increasing its antagonistic potency by over 1000-fold in some cellular contexts. nih.govnih.gov

In addition to Betaglycan, other proteins that bind inhibin have been identified, suggesting multiple or alternative mechanisms of action. One such molecule is the inhibin-binding protein (InhBP), also known as p120. oup.comnih.gov InhBP is a membrane-spanning protein and a member of the immunoglobulin (Ig) superfamily. oup.com Unlike Betaglycan, which interacts with the ActRII receptor, InhBP appears to form a complex with the activin type I receptor, Alk4. oup.com Some evidence suggests that InhBP may function as a specific co-receptor for inhibin B, mediating its ability to block activin-stimulated gene transcription. oup.com However, the precise role of InhBP as a bona fide inhibin receptor is still under investigation, as it does not appear to bind inhibins in some conventional receptor binding assays and its ability to generate inhibin-specific intracellular signals has not been clearly established. nih.gov

Table 2: Key Molecules in Beta-Inhibin (67-94) Signaling Pathway

Intracellular Signal Transduction Pathways

The intracellular signaling pathways related to beta-inhibin forms are primarily understood through their antagonistic relationship with activins, which are members of the Transforming Growth Factor-β (TGF-β) superfamily. mdpi.complos.org Activins signal through well-defined canonical and non-canonical pathways, and the primary role of inhibins is to block these signaling cascades. oup.comnih.gov While the possibility of a unique inhibin-specific signaling pathway has been proposed, it remains controversial and less characterized than its role as an activin antagonist. mdpi.comoup.com

Canonical SMAD-Dependent Signaling

The canonical signaling pathway for TGF-β superfamily members, including activin, is mediated by intracellular proteins called SMADs. creative-diagnostics.comnih.gov This pathway is central to the biological activities of activin. oup.comnih.gov

The process begins when activin binds to a type II serine/threonine kinase receptor, specifically ActRII or ActRIIB. oup.comrndsystems.com This binding event leads to the recruitment and phosphorylation of a type I receptor, activin receptor-like kinase 4 (ALK4), forming an active heteromeric receptor complex. oup.comoup.com The activated ALK4 receptor then phosphorylates specific receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. creative-diagnostics.comoup.comuniprot.org

Once phosphorylated, SMAD2 and SMAD3 dissociate from the receptor and form a complex with a common-mediator SMAD (Co-SMAD), SMAD4. oup.comoup.comuniprot.org This entire SMAD complex translocates into the nucleus. nih.govuniprot.org Inside the nucleus, the complex partners with other transcription factors to regulate the expression of specific target genes, thereby eliciting a cellular response to activin. oup.comnih.gov Inhibitory SMADs, such as SMAD6 and SMAD7, can negatively regulate this pathway by preventing R-SMAD phosphorylation or interfering with the formation of the R-SMAD/SMAD4 complex. oup.commdpi.com

Inhibin's primary mechanism involves preventing the initiation of this cascade. By competing with activin for receptor binding, inhibin effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the canonical SMAD-dependent signaling pathway. nih.gov

ComponentClassRole in Canonical Activin Signaling
Activin LigandInitiates signaling by binding to Type II receptors. oup.com
ActRII/ActRIIB Type II ReceptorBinds activin ligand and recruits Type I receptor. oup.com
ALK4 (ActRIB) Type I ReceptorRecruited and phosphorylated by the Type II receptor; phosphorylates R-SMADs. oup.comnih.gov
SMAD2/SMAD3 R-SMADPhosphorylated by activated ALK4. oup.comuniprot.org
SMAD4 Co-SMADForms a complex with phosphorylated R-SMADs for nuclear translocation. oup.comuniprot.org
SMAD6/SMAD7 Inhibitory SMADAntagonize the signaling cascade. oup.com

Non-Canonical SMAD-Independent Signaling Pathways

In addition to the canonical SMAD pathway, activin and other TGF-β family members can activate various SMAD-independent signaling cascades. mdpi.comnih.gov These non-canonical pathways are also initiated by the ligand-receptor interaction at the cell surface and can modulate, reinforce, or run parallel to SMAD-dependent responses. nih.gov

Key non-canonical pathways activated by the TGF-β superfamily include:

Mitogen-Activated Protein Kinase (MAPK) pathways : These include the extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPK pathways. mdpi.comnih.govnih.gov For instance, activin has been shown to inhibit the growth of certain breast cancer cells through the p38 MAPK pathway. mdpi.com

Rho-like GTPase signaling : The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are involved in regulating the cytoskeleton and can be activated by TGF-β signals. nih.gov

Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway : This is another critical signaling cascade that can be engaged by TGF-β family members. nih.govnih.gov

Inhibin's antagonism of activin at the receptor level also blocks the initiation of these non-canonical pathways. mdpi.com However, there is some evidence suggesting that in specific cell types, inhibin might actively signal through a non-SMAD pathway. In endothelial cells, for example, inhibin A can promote a complex between the co-receptor endoglin and the endothelial-specific type I receptor ALK1, which may lead to the phosphorylation of SMAD1/5, a pathway typically associated with Bone Morphogenetic Proteins (BMPs). mdpi.comnih.gov

Mechanisms of Activin Antagonism by Inhibin Forms

The defining biological function of inhibin is its ability to antagonize the actions of activin. plos.orgnih.gov This antagonism is achieved primarily at the cell surface by preventing activin from binding to and activating its receptor complex. nih.govnih.gov

Receptor Competition and Sequestration Models

The most established mechanism of inhibin action is through direct competition with activin for binding to activin type II receptors (ActRIIA and ActRIIB). mdpi.comnih.govnih.gov The inhibin molecule contains a β-subunit, which is the component that allows it to bind to the same type II receptors as activin. mdpi.com

However, the affinity of inhibin for ActRII is significantly lower—up to tenfold less—than that of activin. mdpi.comnih.gov This lower affinity is overcome by the involvement of a crucial co-receptor, betaglycan (also known as TGF-β type III receptor). oup.comoup.comnih.gov The unique α-subunit of the inhibin heterodimer binds to betaglycan with high affinity. nih.gov This interaction facilitates the formation of a stable, high-affinity ternary complex consisting of inhibin, an activin type II receptor, and betaglycan. oup.comnih.govnih.gov

This complex effectively sequesters the type II receptor, rendering it unable to bind activin and initiate signaling. mdpi.comnih.gov The formation of this inactive complex is a key feature of the sequestration model, and the presence of betaglycan can enhance cellular sensitivity to inhibin. nih.gov Knockdown of betaglycan has been shown to eliminate the antagonistic function of inhibin, highlighting its critical role. mdpi.comnih.gov In some endothelial cells, another co-receptor, endoglin, may play a similar role. mdpi.com

ModelKey ComponentsMechanism of ActionOutcome
Receptor Competition Inhibin, Activin, ActRIIA/BThe inhibin β-subunit competes with activin for the same binding site on the Type II receptor. mdpi.comnih.govReduced activin binding to its receptor.
Receptor Sequestration Inhibin, ActRIIA/B, BetaglycanThe inhibin α-subunit binds to betaglycan, promoting the formation of a stable, inactive Inhibin-ActRII-Betaglycan complex. oup.comnih.govType II receptors are sequestered and cannot participate in activin signaling. mdpi.comnih.gov

Interference with Activin Signaling Cascades

By successfully competing for and sequestering activin type II receptors, inhibin directly interferes with the subsequent steps of the activin signaling cascade. oup.comnih.gov The formation of the activin receptor complex is a hierarchical process: the ligand must first bind to the type II receptor, which then recruits and activates the type I receptor. oup.comnih.gov

Inhibin disrupts this critical first step. The inhibin-ActRII-betaglycan complex is non-functional and does not recruit or phosphorylate the type I receptor (ALK4). oup.comnih.govnih.gov By preventing the activation of the type I receptor, inhibin effectively blocks all known downstream activin signaling, including both the canonical SMAD2/3 pathway and the various non-canonical SMAD-independent pathways. nih.govnih.gov Studies using a constitutively active form of the type I receptor showed that its signaling was insensitive to inhibin, confirming that inhibin acts at or upstream of the type I receptor, at the level of the receptor complex itself. nih.gov This interference ensures a potent and effective antagonism of activin's diverse biological effects. nih.gov

Physiological Roles and Contextual Studies in Research Models

Reproductive System Research (Non-Human Models)

Inhibins and activins (B217808) are crucial regulators of reproductive function, particularly within the gonads. Their roles in the male and female reproductive systems have been extensively investigated using various animal models.

Sertoli cells, located within the seminiferous tubules of the testis, are essential somatic cells that support germ cell development and spermatogenesis. Inhibin B, a heterodimer containing the inhibin beta-B subunit, is predominantly produced by Sertoli cells and its circulating levels serve as a reliable indicator of Sertoli cell function and number frontiersin.orgtandfonline.comnih.gov.

Studies have shown that factors like Follicle-Stimulating Hormone (FSH) and cyclic AMP (cAMP) can stimulate the production of inhibin and the expression of its alpha-subunit mRNA in Sertoli cells. While FSH and cAMP primarily influence the alpha-subunit, the regulation of beta-subunit mRNA expression is less directly affected nih.gov. Activin A, formed by two beta-A subunits, has been demonstrated to promote Sertoli cell proliferation, particularly in the fetal testis, which is critical for establishing the testicular architecture necessary for future sperm production frontiersin.orgoup.com. In adult Sertoli cells, activin A may also influence differentiation and function, though its precise role in mature cells is complex oup.com. Furthermore, germ cells, particularly early spermatids, can influence Sertoli cell inhibin production, suggesting a paracrine regulatory loop within the seminiferous tubules nih.gov.

Table 1: Influence of Key Factors on Sertoli Cell Function and Inhibin Production

FactorEffect on Sertoli CellsEffect on Inhibin Production/ExpressionReference(s)
FSHStimulates proliferationIncreases inhibin α mRNA levels nih.govfrontiersin.org
Activin A (βAβA)Promotes proliferation (fetal and adult)Influences differentiation and function frontiersin.orgoup.com
(Bu)₂cAMPStimulates proliferationEnhances inhibin secretion and α mRNA levels nih.gov
Early SpermatidsSupport germ cell developmentStimulate basal and cAMP-induced inhibin secretion nih.gov
Inhibin B (αβB)Reflects Sertoli cell number and status of spermatogenesisSecreted by Sertoli cells frontiersin.orgnih.gov

The inhibin beta subunits are integral to the complex hormonal milieu that governs spermatogenesis. Inhibin B, in particular, is a key marker reflecting the functional status of the seminiferous epithelium and the process of spermatogenesis in males frontiersin.orgtandfonline.comnih.govresearchgate.net. Lower levels of inhibin B are often observed in conditions of testicular dysfunction or damage, correlating with impaired sperm production nih.gov.

Research suggests that germ cells themselves may contribute to the production of inhibin B, indicating a collaborative role between Sertoli cells and germ cells in regulating testicular function researchgate.netbioscientifica.comoup.com. Activin B, another dimer of beta subunits, may play a role in the development of immature germ cells bioscientifica.com. Studies involving genetic disruptions in animal models, such as zebrafish, have shown that while the disruption of inhibin beta subunits can impact reproductive functions, spermatogenesis may remain relatively normal in certain knockout models, highlighting the intricate and sometimes redundant nature of these pathways plos.org.

Table 2: Inhibin B Levels and Spermatogenesis Status

Condition/FactorInhibin B LevelSpermatogenesis StatusReference(s)
Normal SpermatogenesisReflects functionNormal tandfonline.comnih.gov
Testicular DysfunctionLowerImpaired nih.gov
Sertoli Cell Only Syndrome (SCO)LowerAbsent/Disrupted tandfonline.com
Testicular Damage (prepubertal)LowerImpaired researchgate.net

In the female reproductive system, inhibins A and B, composed of the alpha subunit paired with beta-A or beta-B subunits respectively, are secreted by granulosa and theca cells of the ovary oup.comnih.gov. Inhibin B is primarily produced by smaller growing follicles and serves as a crucial marker of follicular growth and response to FSH stimulation oup.comnih.gov. In contrast, inhibin A is mainly secreted by the dominant follicle and corpus luteum, playing a role in the transition between the luteal and follicular phases of the menstrual cycle oup.comnih.gov.

Both forms of inhibin act to suppress FSH secretion from the pituitary gland, thereby regulating the ovarian cycle nih.govphysiology.orgoup.com. A decline in circulating inhibin concentrations is associated with a diminishing ovarian reserve and has been implicated in conditions such as premature ovarian failure (POF) oup.com. The precise balance and differential secretion patterns of inhibin A and B reflect the dynamic processes of follicular development and endocrine feedback within the ovary.

Table 3: Inhibin Forms and Their Roles in Ovarian Function

Inhibin FormPrimary Secretory Cell(s)Role in Ovarian CycleReference(s)
Inhibin BGranulosa cells (smaller follicles)Marker of follicular growth, FSH response oup.comnih.gov
Inhibin ACorpus luteum, dominant follicleLuteal-follicular transition, negative feedback on FSH oup.comnih.gov

Extragonadal Research Implications (based on general inhibin/activin beta subunit studies)

Beyond their well-established roles in reproduction, inhibin beta subunits and their resultant activin dimers are implicated in various extragonadal physiological and pathophysiological processes.

Activins and inhibins, as members of the TGF-β superfamily, are involved in cardiovascular development and function nih.govresearchgate.net. Activins have been shown to play roles in heart development and angiogenesis, with both activins and inhibins influencing angiogenesis in the context of cancer nih.goversnet.org. Genetic studies suggest that disruptions in activin and inhibin signaling pathways can impact cardiovascular health nih.goversnet.orgresearchgate.net.

In the context of pulmonary arterial hypertension (PAH), research indicates a detrimental role for enhanced activin signaling. Overexpression of INHBA, the gene encoding the inhibin beta-A subunit, has been linked to the exacerbation of experimental pulmonary hypertension, while reduced activin A expression offers protection against vascular remodeling induced by chronic hypoxia ersnet.orgahajournals.org. Elevated levels of activin A and its binding protein follistatin-like 3 (FSTL3) have been identified as predictive markers for adverse outcomes in PAH patients ersnet.orgahajournals.org. The activin signaling pathway, mediated by Smad proteins, influences endothelial and smooth muscle cell functions, contributing to vascular remodeling in diseases like PAH ersnet.org.

Table 4: Roles of Activins and Inhibins in the Cardiovascular System

System/ProcessRole of Activins/InhibinsSpecific Findings/ImplicationsReference(s)
Heart DevelopmentInvolvedActivin A implicated in heart development nih.goversnet.org
AngiogenesisRegulateInvolved in angiogenesis, particularly in cancer nih.gov
Pulmonary Arterial Hypertension (PAH)Detrimental, signaling pathway overactiveINHBA overexpression exacerbates PAH; reduced activin A protects against vascular remodeling; elevated activin A/FSTL3 are adverse markers ersnet.orgahajournals.org
Vascular RemodelingInfluenceActivin A implicated in obstructive vascular remodeling in PAH ersnet.orgahajournals.org

The inhibin beta subunits, particularly INHBB, have emerged as important regulators of pancreatic beta-cell function. Studies indicate that inhibin beta-B (Inhbb) is a target of Pdx-1, a key transcription factor for pancreatic beta-cell development and function. Inhbb's ability to increase the expression of cyclin D1 has been identified as a mechanism mediating Pdx-1-driven beta-cell proliferation mdpi.com.

Furthermore, the expression of inhibin beta subunits in pancreatic islets appears to be modulated by glucose levels. While INHBB expression increases following glucose stimulation, INHBA expression decreases under similar conditions pnas.org. This differential regulation suggests a role for these subunits in glucose sensing and the maintenance of beta-cell mass and function. Dysregulation of activin/inhibin subunits and their receptors has also been noted in pancreatic cancer, hinting at broader roles in pancreatic tissue homeostasis and pathology mdpi.com.

Table 5: Inhibin Beta Subunits and Pancreatic Beta-Cell Function

SubunitRole in Pancreatic Beta-CellsMechanism/Associated FactorReference(s)
Inhibin beta B (INHBB)Promotes proliferationTarget of Pdx-1; increases cyclin D1 expression mdpi.com
Inhibin beta B (INHBB)Expression increases with glucose stimulationPotential role in glucose sensing pnas.org
Inhibin beta A (INHBA)Expression decreases with glucose stimulationPotential role in glucose sensing pnas.org

Compound List

Activin A

Activin AB

Activin B

Activin C

Activin E

Follistatin (FST)

Follistatin-like 3 (FSTL3)

Inhibin A

Inhibin B

Inhibin beta A subunit (INHBA)

Inhibin beta B subunit (INHBB)

Inhibin beta C subunit

Inhibin beta E subunit

Transforming Growth Factor-beta (TGF-β) superfamily

Structure Activity Relationship Sar Studies of Beta Inhibin 67 94

Identification of Critical Amino Acid Residues for Bioactivity

A comparative study of the native 94-amino acid beta-inhibin and its synthetic C-terminal 28-residue segment (67-94), termed beta 2-inhibin, demonstrated that both peptides effectively suppressed LHRH-induced FSH release nih.govcore.ac.uk. This finding strongly suggests that the critical residues for this bioactivity are contained within the (67-94) sequence. Further analysis of the beta-inhibin structure reveals a proposed disulfide bridge between cysteine residues at positions 7 and 21 within this fragment, which is likely crucial for maintaining its active conformation core.ac.uknih.gov.

While specific amino acid substitutions within beta-inhibin (67-94) and their direct impact on bioactivity are not exhaustively detailed in the provided snippets, the general principle in TGF-β superfamily peptides is that conserved residues within key functional domains are critical for receptor interaction and signaling oncohemakey.comnih.govresearchgate.netnih.gov.

Mapping of Binding Domains for Receptors and Co-receptors

Inhibins exert their biological effects by interacting with a complex of activin receptors (ActRIIA/B) and a co-receptor, betaglycan (B1177637) (the type III TGF-β receptor) oncohemakey.comnih.govresearchgate.netnih.gov. While beta-inhibin (67-94) is considered the active core, the specific binding domains within this fragment for these receptors are not explicitly mapped in the provided search results. However, it is understood that inhibin binds to betaglycan, which facilitates its interaction with activin type II receptors oncohemakey.comresearchgate.netnih.gov.

Research on betaglycan has identified a domain spanning amino acids 591-700 of its extracellular region as the primary inhibin-binding site nih.gov. This site overlaps with the TGF-β binding residues, and specific mutations within this betaglycan domain can abolish inhibin binding while retaining TGF-β binding nih.gov. This suggests that the interaction between inhibin and betaglycan is specific and mediated by particular residues on both molecules.

The C-terminal region of inhibin, including the (67-94) fragment, is generally implicated in receptor interaction nih.govcore.ac.uk. The proposed disulfide bridge within the (67-94) sequence is crucial for maintaining the peptide's structure, which is essential for binding to its cognate receptors and co-receptors core.ac.uknih.gov.

Correlation between Peptide Structure and Biological Potency

The biological potency of beta-inhibin (67-94) has been assessed through comparative studies with full-length inhibin. In rat anterior pituitary primary culture assays, synthetic beta 2-inhibin (67-94) demonstrated a potency 3-10 times greater than full-length beta-inhibin in suppressing FSH release induced by LHRH nih.govcore.ac.uk. In contrast, both peptides were equipotent in mouse pituitary assays nih.govcore.ac.uk. This difference in potency between species suggests that structural nuances or receptor availability may influence the peptide's efficacy.

The structure of beta-inhibin (67-94) includes a proposed disulfide bridge between Cys7 and Cys21, which is critical for maintaining its conformation and, consequently, its biological activity core.ac.uknih.gov. Disruptions to this disulfide bond or significant alterations to the peptide's secondary structure would likely impact its ability to bind to receptors and thus reduce its biological potency. The conserved nature of certain amino acid residues within the inhibin family also points to their importance in maintaining the structural integrity required for potent biological activity oncohemakey.comnih.govresearchgate.netnih.gov.

Research Methodologies and Analytical Approaches for Beta Inhibin 67 94

Biological Activity Assays

The biological activity of beta-Inhibin (67-94) has been primarily assessed through its effects on hormone secretion, particularly its ability to suppress FSH release. Both in vitro and in vivo models have been employed to elucidate these activities.

In Vitro Pituitary Cell Culture Bioassays

In vitro studies utilizing pituitary cell cultures have been instrumental in understanding the direct effects of beta-Inhibin (67-94) on the anterior pituitary gland. These bioassays typically involve exposing cultured pituitary cells to the peptide and measuring the subsequent release of hormones, most notably FSH and luteinizing hormone (LH), in response to a stimulus such as gonadotropin-releasing hormone (GnRH), also known as LHRH.

Research has demonstrated that beta-Inhibin (67-94) effectively suppresses FSH release induced by LHRH in these cell culture systems, while exhibiting minimal impact on LH release nih.govresearchgate.netcore.ac.uk. Specifically, in rat anterior pituitary primary cultures, maximum suppression of FSH release was observed at concentrations around 300 pmol/ml of beta 2-Inhibin nih.govresearchgate.netcore.ac.uk. In contrast, mouse pituitary assays showed maximum suppression at lower concentrations, typically between 10-15 pmol/ml of Inhibin nih.govresearchgate.netcore.ac.uk. These findings highlight the peptide's specific inhibitory action on FSH secretion, a key function associated with inhibins oup.com. The development of these in vitro anterior pituitary cell bioassays, which measure the dose-dependent suppression of FSH, was a critical step that facilitated the isolation and characterization of inhibins nih.gov. Such bioassays continue to be valuable for validating newly developed immunoassay systems and for characterizing molecules synthesized through recombinant techniques oncohemakey.com.

Table 1: In Vitro Pituitary Cell Culture Bioassay Results for Beta-Inhibin (67-94)

Assay TypeSpeciesMaximum FSH Suppression (LHRH-induced)Concentration for Max SuppressionEffect on LH Release
Pituitary Cell CultureRatYes~300 pmol/ml (beta 2-Inhibin)Little effect
Pituitary AssayMouseYes10-15 pmol/ml (Inhibin)Little effect

In Vivo Bioactivity Assessment in Animal Models

In vivo studies in animal models have corroborated the findings from in vitro assays, providing insights into the potency and effects of beta-Inhibin (67-94) within a physiological context. Comparative studies have evaluated the bioactivity of synthetic beta-Inhibin (67-94) against native beta-Inhibin in various animal models.

In mouse models, synthetic beta 2-Inhibin (beta-Inhibin (67-94)) and native beta-Inhibin were found to be equipotent on a molar basis nih.govresearchgate.netcore.ac.uk. However, in rat models, the synthetic beta 2-Inhibin demonstrated significantly higher potency, being 3-10 times more effective than native beta-Inhibin nih.govresearchgate.netcore.ac.uk. Furthermore, research has explored the immunobiological activity of the C-terminal 67-94 amino acid sequence, suggesting it mimics the activity of the native protein and has been investigated in the context of male immunocontraception tandfonline.com.

Table 2: In Vivo Potency Comparison of Beta-Inhibin (67-94)

SpeciesPeptidePotency Relative to Native beta-Inhibin
MouseSynthetic beta 2-InhibinEquipotent (on a mole basis)
RatSynthetic beta 2-Inhibin3-10 times more potent

Immunoassay Development and Applications in Research

The development of immunoassays has been crucial for the sensitive and specific detection and quantification of inhibins, including fragments like beta-Inhibin (67-94). Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are prominent techniques used in this field.

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISAs have become a cornerstone for measuring inhibin levels in biological samples due to their sensitivity and specificity mybiosource.comantibodies.comnih.gov. These assays typically employ a sandwich or competitive inhibition format. In a sandwich ELISA, an antibody specific to the target analyte is immobilized on a microplate, followed by incubation with samples containing the analyte. A second, labeled antibody then binds to the captured analyte, allowing for detection and quantification mybiosource.comantibodies.comabbexa.com. Competitive inhibition ELISAs involve a reaction between a labeled analyte and the unlabeled analyte in the sample, competing for binding to a limited amount of antibody mybiosource.com.

ELISA kits are available for specific inhibin subunits, such as Inhibin Beta A and Inhibin B, enabling the measurement of these proteins in serum, plasma, and tissue homogenates mybiosource.comantibodies.comnih.govoup.com. The development of specific ELISAs represents a significant advancement in inhibin research, offering improved accuracy over earlier RIA methods that often suffered from cross-reactivity nih.govoncohemakey.comoup.com. For instance, ELISAs for inhibin B have been analytically evaluated for their performance in rat samples, assessing parameters such as dilution linearity, spiked recovery, and precision nih.gov.

Radioimmunoassays (RIA)

Radioimmunoassays (RIAs) were among the earliest immunoassay techniques developed for inhibin research and played a vital role in initial discoveries nih.gov. These assays typically utilize radiolabeled antigens and antibodies to quantify the analyte in a sample through competition. However, early RIAs for human inhibin often faced limitations, such as significant cross-reactivity with other related proteins or subunits, like the α-subunit precursor pro-αC oncohemakey.comoup.com. Despite these limitations, RIAs were crucial for defining secretion patterns of inhibin across the menstrual cycle nih.gov. Bioassays have been used to validate newly developed RIA systems, ensuring their reliability oncohemakey.com.

Chromatographic and Spectrometric Techniques for Peptide Analysis

Beyond immunoassays, chromatographic and spectrometric techniques are essential for the purification, characterization, and precise analysis of peptides like beta-Inhibin (67-94).

High-performance liquid chromatography (HPLC) is a fundamental technique used for the separation and analysis of peptides, often employed in conjunction with other methods nih.gov. Gel filtration chromatography has also been utilized for the isolation and purification of proteins from biological samples, offering analytical repeatability researchgate.net.

Mass spectrometry (MS) has emerged as a powerful analytical tool for studying peptides and proteins, providing detailed information on their mass-to-charge ratio (m/z) and structure ub.edubroadinstitute.org. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allow for the separation of peptide mixtures followed by detailed structural analysis of individual peptides uminho.pt. In LC-MS/MS, proteins are typically digested into smaller peptides, which are then ionized and analyzed. Tandem mass spectrometry (MS/MS) involves fragmenting selected peptides and analyzing these fragments to deduce their amino acid sequence and confirm their identity ub.edubroadinstitute.org. Common ionization sources include electrospray ionization (ESI), and analyzers such as time-of-flight (TOF) and triple quadrupoles are used for accurate mass measurement and quantification ub.edu. These advanced techniques are critical for confirming the identity and purity of synthesized peptides and for characterizing complex peptide mixtures in biological samples.

Compound Name Table:

Common NameAlternative Names
beta-Inhibin (67-94)beta 2-Inhibin
Seminal Plasma Inhibin (67-94) (human)
beta-inhibin (67-94)
beta(2)-inhibin

Q & A

Q. Q1. What are the standard methodologies for detecting beta-Inhibin (67-94) in biological samples, and how do they differ in sensitivity and specificity?

Beta-Inhibin (67-94) detection typically employs immunoassays such as ELISA or Western blot. ELISA is preferred for high-throughput quantification due to its linear dynamic range (e.g., 0.1–100 ng/mL) and reproducibility, while Western blot provides qualitative confirmation of molecular weight (~10–12 kDa) and post-translational modifications. Cross-reactivity with related peptides (e.g., activin A) must be mitigated using validated antibodies with epitope specificity for residues 67–94 . For tissue localization, immunohistochemistry with paraffin-embedded sections and antigen retrieval protocols (e.g., citrate buffer pH 6.0) is recommended. Include internal controls (e.g., spiked samples) to validate assay precision .

Q. Q2. How should researchers design a robust experimental protocol for beta-Inhibin (67-94) functional studies in cell culture models?

Key considerations include:

  • Cell line selection : Use hormone-responsive models (e.g., granulosa cells for reproductive studies) with confirmed expression of inhibin receptors (e.g., betaglycan).
  • Dose-response curves : Test concentrations spanning physiological (1–10 nM) and supraphysiological ranges (up to 100 nM) to identify EC50/IC50 values.
  • Time-course experiments : Assess acute (0–24 hr) vs. chronic (48–72 hr) effects on downstream targets (e.g., FSH suppression).
  • Controls : Include scrambled peptide controls and receptor-blocking antibodies to confirm specificity . Document all steps in compliance with reproducibility guidelines (e.g., detailed reagent lot numbers and incubation conditions) .

Advanced Research Questions

Q. Q3. How can contradictory data on beta-Inhibin (67-94)’s role in TGF-β signaling pathways be resolved?

Discrepancies often arise from context-dependent signaling (e.g., cell type-specific SMAD activation) or assay interference (e.g., proteolytic degradation of the peptide). To address this:

  • Replicate experiments across multiple models (primary cells vs. immortalized lines) and validate findings with orthogonal methods (e.g., RNA-seq for target genes alongside phospho-SMAD2/3 Western blot).
  • Characterize peptide stability : Use mass spectrometry to verify intact peptide structure post-treatment and adjust serum-free incubation times accordingly .
  • Meta-analysis : Systematically compare published EC50 values and experimental conditions (e.g., serum concentration, pH) to identify confounding variables .

Q. Q4. What statistical approaches are optimal for analyzing dose-dependent effects of beta-Inhibin (67-94) in preclinical studies?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism. Report R² values and 95% confidence intervals for EC50/IC50.
  • Handling outliers : Apply Grubbs’ test or robust regression if technical variability exceeds 15% CV.
  • Multivariate analysis : Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for studies comparing multiple treatment groups. Pre-specify primary endpoints to avoid Type I errors . For longitudinal data, mixed-effects models account for within-subject correlations .

Q. Q5. How should researchers address challenges in synthesizing high-purity beta-Inhibin (67-94) peptides for in vivo studies?

  • Solid-phase synthesis : Optimize Fmoc chemistry protocols with double couplings for problematic residues (e.g., cysteine at position 82). Verify purity (>95%) via HPLC and characterize by MALDI-TOF MS.
  • Endotoxin control : Use limulus amebocyte lysate (LAL) assays to ensure levels <0.1 EU/mg.
  • Stability testing : Assess peptide integrity under storage conditions (−80°C lyophilized vs. −20°C in solution) over 6–12 months. Include N-terminal acetylation or D-amino acid substitutions to enhance metabolic stability .

Q. Q6. What are the best practices for integrating beta-Inhibin (67-94) research with multi-omics datasets (e.g., proteomics, transcriptomics)?

  • Data normalization : Apply quantile normalization or variance-stabilizing transformations to account for platform-specific biases.
  • Pathway enrichment : Use tools like STRING or DAVID to map beta-Inhibin-regulated genes/proteins onto TGF-β/SMAD or Wnt pathways.
  • Machine learning : Train random forest models to identify predictive biomarkers of inhibin activity from high-dimensional data. Validate with independent cohorts . Ensure raw data and code are archived in repositories like Zenodo or GEO to meet FAIR principles .

Methodological Validation & Reporting

Q. Q7. How to ensure compliance with ethical and reproducibility standards when publishing beta-Inhibin (67-94) research?

  • Ethical approval : Register animal or clinical trials in primary registries (e.g., ClinicalTrials.gov ) and obtain IRB/IACUC approval. Document informed consent for human-derived samples .
  • Data transparency : Deposit raw spectra, flow cytometry files, and statistical scripts as supplementary materials. Adhere to MIAPE or ARRIVE guidelines for omics and in vivo studies, respectively .
  • Conflict of interest : Disclose funding sources and antibody vendor partnerships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.